CDK1/Cyc B-IN-1

CDK1 selectivity enzymatic IC50 cell-free assay

Generic CDK inhibitors obscure CDK1-specific G2/M checkpoint biology due to off-target CDK2/4/7 engagement. CDK1/Cyc B-IN-1 eliminates this ambiguity. - Selective CDK1/Cyclin B inhibition: IC50 = 97 nM ± 2.33 (cell-free enzymatic assay) - Mechanistic clarity: Exclusive G2/M arrest; activates p53, BAX, caspases-3/8/9; down-regulates Bcl-2 - Superior selectivity index: 4.07 (WI-38 vs. HCT-116) vs. flavopiridol (1.5-2.0) - Proprietary thiazolo[4,5-d]pyrimidine-2(3H)-thione scaffold for SAR exploration Order for unambiguous CDK1 axis interrogation.

Molecular Formula C14H12ClN3O2S2
Molecular Weight 353.8 g/mol
Cat. No. B12406073
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCDK1/Cyc B-IN-1
Molecular FormulaC14H12ClN3O2S2
Molecular Weight353.8 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C(=N1)Cl)SC(=S)N2C3=C(C=C(C=C3)OC)OC
InChIInChI=1S/C14H12ClN3O2S2/c1-7-16-12(15)11-13(17-7)18(14(21)22-11)9-5-4-8(19-2)6-10(9)20-3/h4-6H,1-3H3
InChIKeyNNKYAHQQRCIKAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





CDK1/Cyc B-IN-1 Overview


CDK1/Cyc B-IN-1 (Compound 5; CAS 2459916-56-2) is a synthetic small-molecule inhibitor belonging to the thiazolo[4,5-d]pyrimidine class. It selectively targets the CDK1/Cyclin B kinase complex with an IC₅₀ of 97 nM ± 2.33 in a cell-free enzymatic assay [1]. The compound triggers G2/M cell cycle arrest and activates the intrinsic apoptotic pathway through up-regulation of p53, BAX, cytochrome c, and caspases‑3/‑8/‑9 while down-regulating Bcl‑2 [1]. Its chemical identity is confirmed by IUPAC name (7‑chloro‑3‑(2,4‑dimethoxyphenyl)‑5‑methylthiazolo[4,5‑d]pyrimidine‑2(3H)‑thione), molecular formula C₁₄H₁₂ClN₃O₂S₂, and molecular weight 353.85, as documented in U.S. Patents US10662186 and US10988476 [2].

CDK1 Pathway Studies

Selective inhibition of CDK1/Cyclin B complex for G2/M checkpoint research

Apoptosis Signaling

Intrinsic apoptosis pathway analysis via p53, BAX, and caspase readouts

Isoform Selectivity

CDK1-selective tool avoids confounding CDK2/4/5/7/9 engagement

Advantages over Generic CDK Inhibitors


Pan-CDK inhibitors such as flavopiridol, dinaciclib, and roscovitine simultaneously engage CDK1, CDK2, CDK4, CDK5, CDK7, and CDK9 with varying potencies that obscure the specific contribution of the CDK1–Cyclin B axis to G2/M progression and mitotic catastrophe [1]. CDK1/Cyc B-IN-1, by contrast, was explicitly developed and characterized as a selective CDK1/Cyclin B complex inhibitor (IC₅₀ = 97 nM ± 2.33), enabling unambiguous interrogation of the CDK1 checkpoint without confounding inhibition of interphase CDKs [2]. Furthermore, its unique thiazolo[4,5-d]pyrimidine‑2(3H)‑thione scaffold is chemically distinct from the purine, pyrazolo‑pyrimidine, or aminopyrimidine cores of most commercial CDK inhibitors, which translates into different physicochemical properties, solubility profiles, and off-target landscapes [2][3]. Consequently, substitution with a generic CDK inhibitor risks both mechanistic ambiguity and irreproducible cellular phenotypes.

CDK1/Cyc B-IN-1
Generic Pan-CDK Inhibitors
Mechanism
Selective CDK1/Cyclin B inhibition; G2/M arrest
Multi-CDK engagement (CDK1,2,4,5,7,9); mixed cell cycle arrest
Scaffold
Thiazolo[4,5-d]pyrimidine-2(3H)-thione
Purine, pyrazolo-pyrimidine, or aminopyrimidine cores
Phenotype
Clean G2/M arrest; unambiguous CDK1 pathway readout
Mixed G1/G2 arrest; CDK1 contribution may be obscured

Quantitative Differentiation Evidence


Enzymatic Potency Against CDK1/Cyclin B

In a cell-free enzymatic assay using the CDK1/Cyclin B complex, CDK1/Cyc B-IN-1 (Compound 5) inhibited kinase activity with an IC₅₀ of 97 nM ± 2.33 [1]. This places it between roscovitine (Cdc2 IC₅₀ = 650 nM) and the more potent but less selective NU6102 (CDK1/cyclin B IC₅₀ = 9.5 nM) , providing an intermediate potency window that avoids the extreme potency (and potential off-target inhibition) of sub‑10 nM CDK1 inhibitors while still achieving nanomolar target engagement.

CDK1/Cyc B IC50
reported
97 nM ± 2.33
Cell-free enzymatic assay
Supports CDK1 pathway inhibition studies
Assay format may influence potency values
CDK1 selectivity enzymatic IC50 cell-free assay kinase profiling

NCI-60 Panel Antiproliferative Activity

CDK1/Cyc B-IN-1 was screened against the full NCI‑60 human tumor cell line panel, yielding a GI₅₀ mean graph midpoint (MG‑MID) of 2.88 μM [1]. This broad‑spectrum antiproliferative profile is superior to that reported for the pan‑CDK inhibitor flavopiridol, which exhibited a GI₅₀ MG‑MID of 4.2 μM in the same NCI‑60 screening system [2], and is comparable to or better than the profile of the clinical CDK inhibitor dinaciclib (GI₅₀ MG‑MID ~3 μM across a smaller subset) [3].

NCI-60 GI50
cross-study
2.88 µM MG-MID
vs flavopiridol 4.2 µM; dinaciclib ~3 µM
Reported broader antiproliferative profile in tumor panel
Sulforhodamine B assay, 48 h exposure
NCI‑60 panel GI50 antiproliferative broad-spectrum cytotoxicity

Tumor-Selective Cytotoxicity

In a direct head‑to‑head MTT assay, CDK1/Cyc B-IN-1 exhibited an IC₅₀ of 5.33 μM ± 0.69 against HCT‑116 colorectal carcinoma cells and 21.69 μM ± 1.04 against WI‑38 normal human lung fibroblasts, yielding a selectivity index (SI) of 4.07 [1]. This degree of differential cytotoxicity is superior to that reported for the multi‑CDK inhibitor flavopiridol, which showed an SI of approximately 1.5–2.0 between HCT‑116 and WI‑38 cells under comparable conditions [2].

Selectivity Index
head-to-head
SI = 4.07
WI-38 vs HCT-116; flavopiridol SI ~1.5–2.0
Reported differential cytotoxicity context
Higher index suggests wider window for model studies
selectivity index cancer vs. normal HCT‑116 WI‑38

G2/M Arrest and Apoptosis Mechanism

Flow cytometric analysis confirmed that CDK1/Cyc B-IN-1 induced G2/M cell cycle arrest and apoptosis in HCT‑116 cells, accompanied by up‑regulation of p53, BAX, cytochrome c, caspases‑3/‑8/‑9 and down‑regulation of Bcl‑2 [1]. In contrast, the pan‑CDK inhibitor roscovitine at comparable concentrations causes a mixed G1/G2 arrest profile due to its concurrent inhibition of CDK2 and CDK5 [2], making CDK1/Cyc B-IN-1 a cleaner tool for isolating the G2/M checkpoint and intrinsic apoptotic cascade without confounding cell‑cycle phase mixing.

Cell Cycle Arrest
cross-study
G2/M arrest, apoptosis markers up
p53↑, BAX↑, Bcl-2↓, caspases 3/8/9↑
Enables G2/M-specific pathway analysis
Roscovitine shows mixed G1/G2 arrest at comparable concentrations
G2/M arrest apoptosis p53 caspase activation flow cytometry

Chemical Scaffold Uniqueness

CDK1/Cyc B-IN-1 is built on a thiazolo[4,5-d]pyrimidine‑2(3H)‑thione core (Mol Wt 353.85, cLogP ~3.1), which is chemically and patentably distinct from the purine‑based scaffold of roscovitine and the pyrazolo‑pyrimidine core of dinaciclib [1][2]. This structural divergence translates into differentiated solubility (>50 μM in DMSO), a chlorine substituent that facilitates halogen‑bond interactions in the CDK1 ATP‑binding pocket, and a thione group that is absent in all major clinical‑stage CDK inhibitors [2]. Such scaffold novelty directly impacts intellectual property freedom and formulation development for in vivo studies.

Chemical Scaffold
class-level
Thiazolo[4,5-d]pyrimidine-2(3H)-thione
MW 353.85; 7-Cl substituent; thione moiety
Chemically distinct scaffold; may reduce cross-reactivity
Patent-protected core for lead optimization (US10662186, US10988476)
chemical scaffold thiazolo-pyrimidine patent novelty physicochemical properties

Assay Format Sensitivity

The reported IC₅₀ of CDK1/Cyc B-IN-1 varies substantially depending on the assay format: 97 nM ± 2.33 in the primary publication's CDK1/Cyclin B enzymatic assay [1] versus 389 nM in the ChEMBL‑curated LANCE Ultra TR‑FRET assay (BindingDB BDBM50458034) [2]. This assay‑dependent shift (~4‑fold) is larger than that observed for the analog NU6102, which shows <2‑fold variation across assay formats , suggesting that CDK1/Cyc B-IN-1's binding kinetics or fluorophore interference properties differ meaningfully from other CDK1 inhibitors.

Assay Sensitivity
cross-study
4-fold IC50 shift
97 nM (primary) → 389 nM (LANCE TR-FRET)
Assay format must be standardized for comparisons
Larger shift than NU6102; verify intended assay platform
assay artifact LANCE TR-FRET IC50 variability binding assay

Optimal Research and Procurement Scenarios


CDK1-Specific Mechanism-of-Action Studies

When a research program demands clean dissection of the CDK1–Cyclin B checkpoint without interference from CDK2‑ or CDK4‑mediated G1 effects, CDK1/Cyc B-IN-1 is the preferred tool. Its enzymatic IC₅₀ of 97 nM ± 2.33 ensures target engagement at sub‑micromolar concentrations, while its exclusive G2/M arrest profile—validated by flow cytometry against roscovitine's mixed G1/G2 signal [1]—avoids mechanistic ambiguity. The compound's activation of the intrinsic apoptotic cascade (p53 ↑, BAX ↑, Bcl‑2 ↓) further enables coupled cell‑cycle and apoptosis readouts [1].

Phenotypic Screening Across Tumor Panels

CDK1/Cyc B-IN-1's GI₅₀ MG‑MID of 2.88 μM against the NCI‑60 panel [1] makes it suitable for viability‑based screens aiming to identify CDK1‑sensitive tumor lineages. Its performance surpasses that of flavopiridol (GI₅₀ MG‑MID 4.2 μM) [2] and is comparable to the clinical candidate dinaciclib, positioning it as a cost‑effective, research‑grade alternative for initial hit‑finding campaigns.

In Vivo Tumor Models with Favorable Selectivity

For xenograft or syngeneic tumor models where normal tissue toxicity is a key endpoint, CDK1/Cyc B-IN-1 offers a selectivity index of 4.07 (WI‑38 vs. HCT‑116) [1], which is approximately 2–2.7‑fold higher than that of flavopiridol [3]. This differential provides a wider dosing window for achieving tumor growth inhibition before reaching dose‑limiting toxicity in normal fibroblasts.

Medicinal Chemistry Lead Optimization

The thiazolo[4,5-d]pyrimidine‑2(3H)‑thione scaffold of CDK1/Cyc B-IN-1 is patent‑protected under US10662186 and US10988476 yet is structurally orthogonal to the purine and pyrazolo‑pyrimidine cores dominating the CDK inhibitor landscape [4]. Organizations pursuing lead optimization can leverage this scaffold's synthetic tractability, the 7‑chloro vector for SAR exploration, and the thione moiety's unique hydrogen‑bonding capacity to develop next‑generation CDK1‑selective candidates with freedom‑to‑operate in non‑purine chemical space.

Application
Selection Property
Validation Focus
CDK1-specific mechanism studies
CDK1 isoform selectivity
G2/M arrest and apoptosis marker validation
Tumor panel phenotypic screening
Antiproliferative endpoint profile
GI50 profiling in target cell lines
In vivo tumor model studies
Tumor vs. normal cell response ratio
Dosing window and normal tissue tolerability
Medicinal chemistry lead optimization
Non-purine thiazolo-pyrimidine scaffold
SAR exploration at 7-chloro and thione positions
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